1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperazine
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Overview
Description
1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperazine is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of multiple nitrogen-containing rings, which contribute to its reactivity and potential biological activity.
Preparation Methods
The synthesis of 1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperazine typically involves multi-step reactions starting from readily available precursors. The synthetic routes often include cyclization reactions to form the triazolo and pyrazolo rings, followed by coupling reactions to assemble the final structure. Reaction conditions may vary, but common reagents include hydrazine derivatives, aldehydes, and various catalysts to facilitate the cyclization and coupling processes .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms in the rings, using reagents like alkyl halides or acyl chlorides.
Common conditions for these reactions include the use of organic solvents like ethanol or dichloromethane, and the reactions are typically carried out under reflux or at room temperature .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as an enzyme inhibitor and has been studied for its interactions with various biological targets.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific enzymes or receptors is beneficial.
Industry: It is used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics
Mechanism of Action
The mechanism of action of 1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperazine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, depending on the specific nature of the binding and the target involved .
Comparison with Similar Compounds
Similar compounds to 1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperazine include other triazolo and pyrazolo derivatives. These compounds share structural similarities but may differ in their specific substituents or ring configurations. Examples include:
- 1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-piperidinyl derivatives
- 6-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl derivatives
- N-Methyl-N-[3-(6-Phenyl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl]acetamide
These compounds are unique in their specific applications and reactivity profiles, making them valuable in different research and industrial contexts .
Properties
IUPAC Name |
3-methyl-6-[4-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N9/c1-12-11-17(26-14(19-12)5-6-18-26)24-9-7-23(8-10-24)16-4-3-15-21-20-13(2)25(15)22-16/h3-6,11H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLBJODBDGCWRCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=NN2C(=C1)N3CCN(CC3)C4=NN5C(=NN=C5C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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